![molecular formula C8H14 B14693346 2,2,4,4-Tetramethylbicyclo[1.1.0]butane CAS No. 30494-12-3](/img/structure/B14693346.png)
2,2,4,4-Tetramethylbicyclo[1.1.0]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetramethylbicyclo[1.1.0]butane is a highly strained bicyclic hydrocarbon with the molecular formula C8H14 . This compound is characterized by its unique structure, which includes two fused cyclopropane rings. The high strain energy within the molecule makes it an interesting subject for theoretical and practical studies in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylbicyclo[1.1.0]butane typically involves intramolecular carbenoid insertions. One common method includes the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a strong base, followed by treatment with a carbenoid precursor . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly reactive intermediates .
Industrial Production Methods: While industrial-scale production methods for 2,2,4,4-Tetramethylbicyclo[11The challenges associated with its production include managing the high strain energy and reactivity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethylbicyclo[1.1.0]butane undergoes various types of chemical reactions, including:
Substitution: Substitution reactions can occur at the bridgehead carbons, often facilitated by strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less strained hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2,4,4-Tetramethylbicyclo[1.1.0]butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylbicyclo[1.1.0]butane involves its high strain energy, which makes it highly reactive. The compound can undergo strain-release reactions, where the release of strain energy drives the formation of new bonds and products . The molecular targets and pathways involved often include nucleophilic or electrophilic attack at the bridgehead carbons, leading to ring-opening or substitution reactions .
Comparison with Similar Compounds
2,2,4,4-Tetraethylbicyclo[1.1.0]butane: Similar in structure but with ethyl groups instead of methyl groups.
Bicyclo[1.1.0]butane: The parent compound without any substituents.
1,1,3,3-Tetramethylbicyclo[1.1.0]butane: A related compound with different substitution patterns.
Uniqueness: 2,2,4,4-Tetramethylbicyclo[1.1.0]butane is unique due to its high degree of molecular strain and the presence of four methyl groups, which influence its reactivity and stability . The compound’s ability to undergo strain-release reactions makes it a valuable tool in synthetic chemistry and materials science .
Properties
CAS No. |
30494-12-3 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
2,2,4,4-tetramethylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C8H14/c1-7(2)5-6(7)8(5,3)4/h5-6H,1-4H3 |
InChI Key |
QEVPFFZIZUDYOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


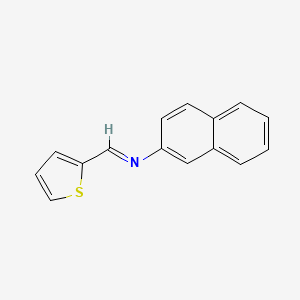
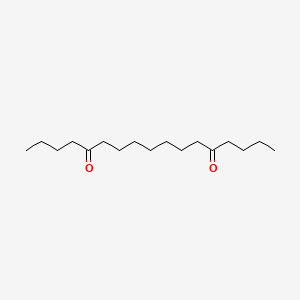


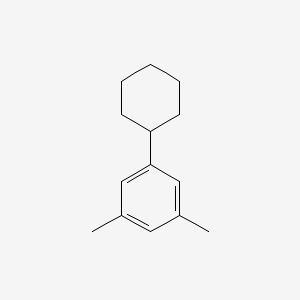

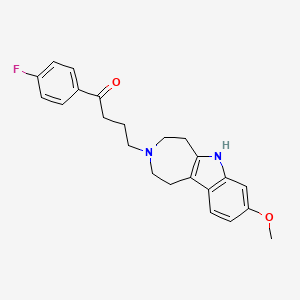

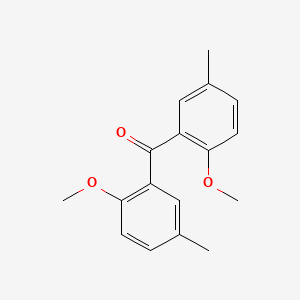
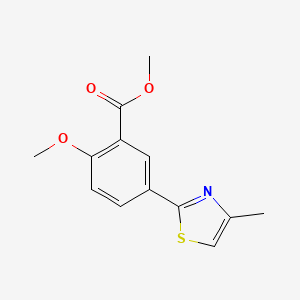
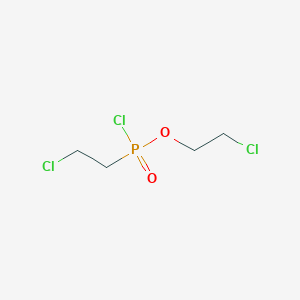
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
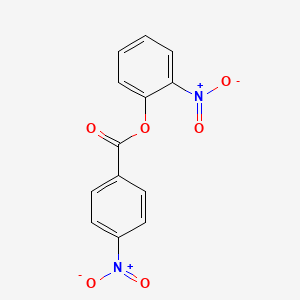
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
